3-Ethylisonicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

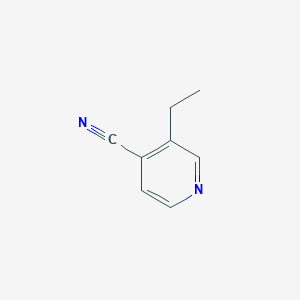

3-Ethylisonicotinonitrile is an organic compound with the molecular formula C8H8N2 It is a derivative of isonicotinonitrile, where an ethyl group is attached to the third carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylisonicotinonitrile typically involves the reaction of 3-ethylpyridine with cyanogen bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the cyanogen bromide. The general reaction scheme is as follows: [ \text{3-Ethylpyridine} + \text{Cyanogen Bromide} \rightarrow \text{this compound} + \text{Hydrobromic Acid} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can yield amines or other reduced forms.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: 3-Ethylisonicotinic acid.

Reduction: 3-Ethylisonicotinamines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Ethylisonicotinonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-Ethylisonicotinonitrile depends on its specific application. In biochemical contexts, it may act as a ligand binding to specific receptors or enzymes, thereby modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Isonicotinonitrile: Lacks the ethyl group, making it less hydrophobic and potentially altering its reactivity and binding properties.

3-Methylisonicotinonitrile: Has a methyl group instead of an ethyl group, which can affect its steric and electronic properties.

4-Ethylisonicotinonitrile: The ethyl group is attached to the fourth carbon, which can influence the compound’s overall shape and reactivity.

Uniqueness: 3-Ethylisonicotinonitrile’s unique structure, with the ethyl group at the third position, provides distinct steric and electronic properties that can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications.

Biological Activity

3-Ethylisonicotinonitrile is a compound of interest in medicinal chemistry due to its structural similarity to other biologically active nitrones and pyridine derivatives. This article aims to explore the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a pyridine ring substituted with an ethyl group and a nitrile functional group. Its molecular formula is C10H10N2, and it has notable physicochemical properties that influence its biological activity.

Anticancer Activity

Research indicates that derivatives of nicotinonitrile, including this compound, exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including A-549 (lung cancer) and HL60 (leukemia) cells. For instance, compounds structurally related to this compound demonstrated IC50 values in the low micromolar range against these cell lines, suggesting potent cytotoxic effects .

The anticancer effects of this compound are attributed to several mechanisms:

- Apoptosis Induction : Studies have reported that compounds similar to this compound can trigger apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .

- EGFR Inhibition : Some derivatives have been identified as effective inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in various malignancies. For example, specific analogs showed IC50 values as low as 0.6 µM against EGFR .

- PI3Kδ Pathway Modulation : The phosphoinositide 3-kinase delta (PI3Kδ) pathway is crucial in cancer cell survival and proliferation. Certain analogs exhibited potent inhibition of PI3Kδ with IC50 values comparable to established inhibitors like Idelalisib .

Data Summary

| Biological Activity | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer | A-549 | 0.5 | Apoptosis induction |

| EGFR Inhibition | HL60 | 0.6 | Tyrosine kinase inhibition |

| PI3Kδ Inhibition | Ramos | 2.7 | Lipid kinase inhibition |

Case Studies

- Study on Anticancer Efficacy : A study conducted by Yongjun Mao et al. synthesized various derivatives of nicotinonitrile and tested their effects on cancer cell lines. They reported significant growth inhibition in A-549 cells with a derivative showing an IC50 of 0.5 µM, indicating strong anticancer potential .

- Inhibition of EGFR : Another research effort focused on the design of novel pyridine derivatives as selective EGFR inhibitors. The study highlighted a compound with an IC50 value of 0.6 µM, demonstrating potential for targeted cancer therapy .

Properties

IUPAC Name |

3-ethylpyridine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-2-7-6-10-4-3-8(7)5-9/h3-4,6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRNETTYKHGFAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CN=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564798 |

Source

|

| Record name | 3-Ethylpyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13341-18-9 |

Source

|

| Record name | 3-Ethylpyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.